

# Application Note: Measuring DX3-213B Target Engagement with the NAD/NADH-Glo™ Assay

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## Compound of Interest

Compound Name: DX3-213B

Cat. No.: B10828959

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## Abstract

This application note provides a detailed protocol for utilizing the Promega NAD/NADH-Glo™ Assay to measure the target engagement of **DX3-213B**, a potent inhibitor of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7). NDUFS7 is a critical component of Complex I in the mitochondrial electron transport chain. Inhibition of NDUFS7 by **DX3-213B** disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in the cellular NAD<sup>+</sup>/NADH ratio. The NAD/NADH-Glo™ Assay is a sensitive, plate-based bioluminescent assay ideal for quantifying these changes, thereby providing a robust method for assessing the cellular target engagement of **DX3-213B** and similar Complex I inhibitors.

## Introduction

**DX3-213B** is a novel small molecule inhibitor targeting NDUFS7, a core subunit of mitochondrial Complex I.<sup>[1][2][3][4]</sup> Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain and a major site of cellular reactive oxygen species production. It plays a crucial role in cellular energy metabolism by oxidizing NADH to NAD<sup>+</sup> and transferring electrons to ubiquinone.<sup>[3]</sup> Inhibition of Complex I by compounds like **DX3-213B** disrupts this process, leading to an accumulation of NADH and a subsequent decrease in the intracellular NAD<sup>+</sup>/NADH ratio. This modulation of the NAD<sup>+</sup>/NADH pool serves as a direct biomarker of target engagement.

The NAD/NADH-Glo™ Assay from Promega is a bioluminescent assay designed to measure the total levels of NAD<sup>+</sup> and NADH, and to determine their ratio in biological samples. The

assay utilizes a cycling reaction in which NAD<sup>+</sup> is converted to NADH. In the presence of NADH, a reductase enzyme reduces a pro-luciferin substrate to luciferin, which is then quantified using luciferase. The resulting light signal is proportional to the total amount of NAD<sup>+</sup> and NADH. The system also provides a method to selectively measure NAD<sup>+</sup> and NADH individually by taking advantage of their differential stability in acidic and basic conditions. This makes it an excellent tool for quantifying the effects of compounds like **DX3-213B** on cellular metabolism and for confirming target engagement in a high-throughput format.

## Signaling Pathway and Mechanism of Action

Figure 1: Mechanism of **DX3-213B** action on the mitochondrial electron transport chain.

## Experimental Workflow

Figure 2: A streamlined workflow for assessing **DX3-213B** target engagement.

## Materials and Reagents

- NAD/NADH-Glo™ Assay Kit (Promega, Cat. No. G9071)
- **DX3-213B** (or other Complex I inhibitor)
- Appropriate cell line (e.g., pancreatic cancer cell lines like MIA PaCa-2)
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- 0.4 M HCl
- 0.5 M Trizma® base
- White, opaque 96-well plates suitable for luminescence measurements
- Luminometer

## Protocols

## Protocol 1: Measurement of Total NAD<sup>+</sup> and NADH

This protocol is designed for rapid, high-throughput screening to determine the overall effect of **DX3-213B** on the total NAD and NADH pool.

- **Cell Seeding:** Seed cells in a white, opaque 96-well plate at a density determined to be within the linear range of the assay for your cell line (typically 5,000-20,000 cells per well). Incubate for 24 hours at 37°C in a CO<sub>2</sub> incubator.
- **Compound Treatment:** Prepare serial dilutions of **DX3-213B** in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).
- **Assay Reagent Preparation:** Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
- **Lysis and Detection:** Add a volume of NAD/NADH-Glo™ Detection Reagent equal to the volume of culture medium in each well. Mix briefly on an orbital shaker. The detergent in the reagent will lyse the cells.
- **Incubation:** Incubate the plate at room temperature for 30-60 minutes, protected from light.
- **Luminescence Measurement:** Read the luminescence using a plate-reading luminometer.

## Protocol 2: Separate Measurement of NAD<sup>+</sup> and NADH

This protocol provides a more detailed analysis of target engagement by quantifying the individual levels of NAD<sup>+</sup> and NADH, allowing for the calculation of the NAD<sup>+</sup>/NADH ratio.

- **Cell Seeding and Treatment:** Follow steps 1 and 2 from Protocol 1.
- **Sample Preparation for Differential Measurement:**
  - Carefully remove the culture medium from all wells.
  - Wash the cells once with PBS.

- For the NADH measurement, add 50  $\mu$ L of 0.2 M NaOH with 1% DTAB to lyse the cells and destroy NAD<sup>+</sup>.
- For the NAD<sup>+</sup> measurement, add 50  $\mu$ L of 0.2 M HCl to lyse the cells and destroy NADH.
- Incubate the plate at 60°C for 15 minutes.
- Cool the plate to room temperature for 10 minutes.
- To the NADH wells, add 50  $\mu$ L of a 1:1 mixture of 0.2 M HCl and 0.25 M Trizma base to neutralize the samples.
- To the NAD<sup>+</sup> wells, add 50  $\mu$ L of 0.25 M Trizma base to neutralize the samples.
- Assay Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent as per the manufacturer's instructions.
- Detection: Transfer 50  $\mu$ L of the neutralized lysate from each well to a new white, opaque 96-well plate. Add 50  $\mu$ L of NAD/NADH-Glo™ Detection Reagent to each well.
- Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
- Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the NAD<sup>+</sup>/NADH ratio for each treatment condition.

## Data Presentation

The following tables provide a template for organizing and presenting the data obtained from the described protocols.

Table 1: Effect of **DX3-213B** on Total NAD<sup>+</sup>/NADH Levels

DX3-213B Conc. (nM)	Mean Luminescence (RLU)	Standard Deviation	% of Vehicle Control
0 (Vehicle)	100%		
1			
10			
100			
1000			

Table 2: Effect of **DX3-213B** on NAD<sup>+</sup> and NADH Levels and their Ratio

DX3-213B Conc. (nM)	Mean NAD <sup>+</sup> (RLU)	Mean NADH (RLU)	NAD <sup>+</sup> /NADH Ratio	% Change in Ratio
0 (Vehicle)	0%			
1				
10				
100				
1000				

## Expected Results and Interpretation

Treatment of susceptible cells with **DX3-213B** is expected to cause a dose-dependent decrease in the NAD<sup>+</sup>/NADH ratio. This is primarily driven by an accumulation of NADH due to the inhibition of its oxidation by Complex I. A significant decrease in the NAD<sup>+</sup>/NADH ratio upon treatment with **DX3-213B** provides strong evidence of target engagement. The IC<sub>50</sub> value for the reduction in the NAD<sup>+</sup>/NADH ratio can be calculated to quantify the potency of the compound in a cellular context.

## Conclusion

The NAD/NADH-Glo™ Assay is a powerful and versatile tool for measuring the target engagement of **DX3-213B** and other inhibitors of mitochondrial Complex I. The assay's high sensitivity, simple "add-mix-read" format, and adaptability for both total and differential measurements of NAD<sup>+</sup> and NADH make it highly suitable for mechanism of action studies and for screening compound libraries for novel Complex I inhibitors. By quantifying the downstream metabolic consequences of NDUFS7 inhibition, researchers can gain valuable insights into the cellular potency and efficacy of their compounds.

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## References

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